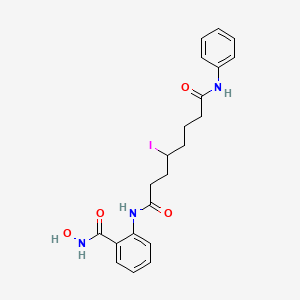![molecular formula C9H11N5O3 B13818794 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one is a pterin derivative that consists of pterin bearing amino, oxo, and 1,2-dihydroxypropyl substituents at positions 2, 4, and 6 respectively . This compound is a member of the class of biopterins and is known for its significant role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves multiple steps. One common method includes the reaction of a pterin derivative with an appropriate dihydroxypropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pterin derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one has numerous scientific research applications, including:
Biology: The compound plays a role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor for various enzymes, influencing their activity and the metabolic processes they regulate . It may also interact with cellular receptors and signaling pathways, modulating biological responses .
類似化合物との比較
Similar Compounds
2-amino-1-(4-nitrophenyl)-1,3-propanediol: This compound shares structural similarities with 2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one and undergoes similar chemical reactions.
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydropteridin-4(1H)-one: Another pterin derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a cofactor for enzymes and its role in various metabolic pathways distinguish it from other similar compounds .
特性
分子式 |
C9H11N5O3 |
|---|---|
分子量 |
237.22 g/mol |
IUPAC名 |
2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6+/m0/s1 |
InChIキー |
LNXRKRFGNHXANN-BBIVZNJYSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
正規SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



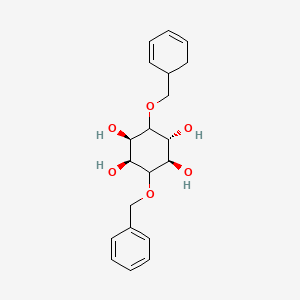
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

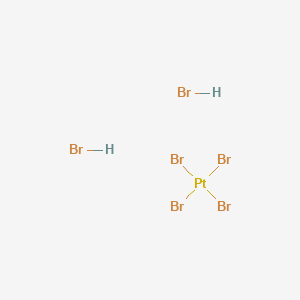

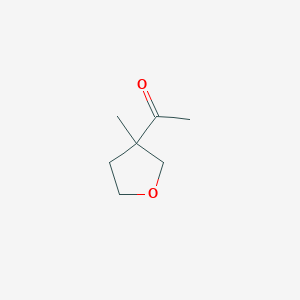
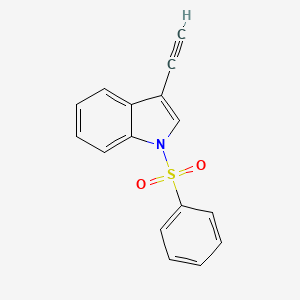
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
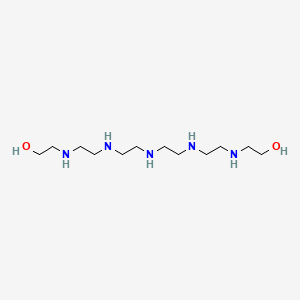
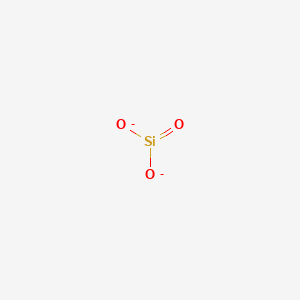
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
